cis-4-(Boc-aminomethyl)cyclohexylamine

Overview

Description

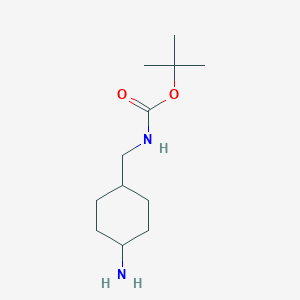

cis-4-(Boc-aminomethyl)cyclohexylamine: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of cyclohexylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine typically involves the protection of the amine group in cyclohexylamine with a Boc group. This can be achieved through the reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(Boc-aminomethyl)cyclohexylamine can undergo oxidation reactions, typically resulting in the formation of corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form primary amines by removing the Boc protecting group under acidic conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclohexylamine derivatives.

Scientific Research Applications

cis-4-(Boc-aminomethyl)cyclohexylamine is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

Medicine: It is employed in the development of new drugs, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(Boc-aminomethyl)cyclohexylamine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. Upon deprotection, the free amine group can form covalent bonds with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

- trans-4-(Boc-aminomethyl)cyclohexylamine

- cis-4-(Boc-aminomethyl)cyclohexanol

- cis-4-(Boc-aminomethyl)cyclohexanone

Comparison: cis-4-(Boc-aminomethyl)cyclohexylamine is unique due to its cis-configuration, which imparts distinct steric and electronic properties compared to its trans-isomer. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in synthetic and medicinal chemistry.

Biological Activity

Cis-4-(Boc-aminomethyl)cyclohexylamine is a synthetic compound characterized by its unique stereochemistry and functional groups, which enhance its reactivity and biological activity. This compound has garnered attention primarily for its role as a ligand in metal complexes, particularly in the context of developing new therapeutic agents with antitumor properties.

Chemical Structure and Properties

This compound (CAS: 866548-92-7) has the following chemical structure:

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.34 g/mol

- IUPAC Name : tert-butyl (((1S,4S)-4-aminocyclohexyl)methyl)carbamate

- SMILES Notation : O=C(OC(C)(C)C)NC[C@H]1CCC@@HCC1

The compound features a tert-butyl carbamate protecting group, which plays a crucial role in its reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to its ability to form complexes with metal ions. These metal complexes have shown promising results in antitumor assays, particularly against various cancer cell lines. The mechanism often involves the binding of platinum-based drugs to DNA, disrupting replication processes and leading to cell death.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a Boc-protected amine group | Antitumor activity via metal complex formation |

| Trans-4-(Boc-aminomethyl)cyclohexylamine | Similar amine structure but different stereochemistry | Potentially different biological activity |

| 4-Aminomethylcyclohexylamine | Lacks the tert-butyl carbamate protection | More reactive due to unprotected amine |

| Oxaliplatin | Contains a platinum center | Direct application in cancer therapy |

Case Studies and Research Findings

Research has indicated that this compound and its derivatives can effectively interact with biological macromolecules, enhancing their potential as drug candidates. For example, studies have demonstrated that the compound's flexible structure allows for specific binding interactions with metal centers, which is crucial for optimizing its applications in medicinal chemistry .

In one study focusing on the antitumor efficacy of metal complexes involving this ligand, significant cytotoxicity was observed against several cancer cell lines. The mechanism was attributed to the disruption of cellular processes through DNA intercalation facilitated by the metal-ligand interaction.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles. The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding the free amine, which can further participate in various organic reactions.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Nucleophilic Substitution | Electrophile + Amine | Common reagents: alkyl halides |

| Deprotection | Acidic treatment | Trifluoroacetic acid (TFA) |

The versatility of this compound makes it an essential building block for synthesizing biologically active molecules across various fields, including medicinal chemistry and drug development .

Properties

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.